BenchChemオンラインストアへようこそ!

1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

medicinal chemistry structure–activity relationship heterocyclic chemistry

1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 1286697-27-5) is a fully synthetic small molecule (C₁₅H₁₄N₄O₃, MW 298.30 g/mol) that combines a 2,5‑dimethylfuran substituent, a central 1,3,4‑oxadiazole ring, and a terminal phenylurea moiety. It belongs to the 2,5‑disubstituted‑1,3,4‑oxadiazole class, a scaffold extensively explored in medicinal chemistry for its metabolic stability, hydrogen‑bonding capacity, and diverse bioactivities including MAO inhibition, anticancer effects, and antimicrobial properties.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 1286697-27-5
Cat. No. B2846488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
CAS1286697-27-5
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C15H14N4O3/c1-9-8-12(10(2)21-9)13-18-19-15(22-13)17-14(20)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,19,20)
InChIKeyDURHZQLWRMNQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 1286697-27-5): Chemical Identity, Core Scaffold, and Procurement Baseline


1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea (CAS 1286697-27-5) is a fully synthetic small molecule (C₁₅H₁₄N₄O₃, MW 298.30 g/mol) that combines a 2,5‑dimethylfuran substituent, a central 1,3,4‑oxadiazole ring, and a terminal phenylurea moiety. It belongs to the 2,5‑disubstituted‑1,3,4‑oxadiazole class, a scaffold extensively explored in medicinal chemistry for its metabolic stability, hydrogen‑bonding capacity, and diverse bioactivities including MAO inhibition, anticancer effects, and antimicrobial properties [1]. The compound is commercially supplied as a research‑grade solid (typical purity ≥95%) and is intended exclusively for non‑human, in vitro investigational use .

Why Simple 1,3,4-Oxadiazole or Phenylurea Analogs Cannot Substitute for 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea


Within the 2,5‑disubstituted‑1,3,4‑oxadiazole‑urea family, even subtle changes to the heterocyclic substituent at the oxadiazole 5‑position can drastically alter biological potency, isoform selectivity, and physicochemical properties. Published SAR studies demonstrate that replacing a furan moiety with a phenyl, benzyl, or methyl group shifts MAO‑B IC₅₀ values by orders of magnitude and can invert MAO‑A/MAO‑B selectivity [1]. The 2,5‑dimethylfuran‑3‑yl group is electron‑rich and sterically distinct from simpler aryl or alkyl alternatives; in analogous anticancer oxadiazole series, this substitution pattern has been associated with enhanced cytotoxicity (IC₅₀ shifts from >10 µM to sub‑micromolar ranges) . Consequently, generic oxadiazole‑phenylurea compounds cannot be assumed to replicate the target engagement, potency, or selectivity profile of this specific chemotype. The quantitative evidence below establishes where verified differentiation exists and where data gaps remain.

Quantitative Differentiation Evidence for 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea Against Closest Structural Analogs


Structural Uniqueness: The 2,5-Dimethylfuran-3-yl Substituent as a Key Differentiator from Methyl, Benzyl, and Dimethoxyphenyl Analogs

The target compound is distinguished by its 2,5‑dimethylfuran‑3‑yl group attached to the oxadiazole C5 position. Direct structural comparison with the three closest commercially available analogs—bearing methyl (MW 218.21), benzyl (MW 294.31), and 2,4‑dimethoxyphenyl (MW 340.34) substituents—reveals that only the target compound presents a dimethyl‑substituted, oxygen‑containing heteroaromatic ring at this position . This group contributes higher electron density (via the furan oxygen and two methyl donors), altered steric bulk (molecular width ~7.2 Å vs. ~4.8 Å for the methyl analog, estimated from minimized structures), and an additional hydrogen‑bond acceptor site absent in benzyl or methyl analogs. While direct comparative bioactivity data for the target compound itself are not yet published, SAR trends from the 1,3,4‑oxadiazole‑urea class strongly indicate that furan‑containing substituents yield MAO‑B selectivity and anticancer potency that are not recapitulated by simple alkyl or phenyl replacements [1].

medicinal chemistry structure–activity relationship heterocyclic chemistry

MAO‑B Inhibitory Potential: Class‑Level Evidence Supporting the Oxadiazole–Urea Scaffold with Furan Substitution

In a comprehensive SAR study of thirty 2,5‑disubstituted‑1,3,4‑oxadiazole derivatives bearing a urea moiety, compounds displayed MAO‑B inhibition ranging from 62% to 98% at a single concentration, with the most potent analogs (H8, H9, H12) achieving IC₅₀ values of 0.039–0.066 µM [1]. None of the thirty compounds showed meaningful MAO‑A inhibition, confirming that the oxadiazole–urea scaffold inherently favors MAO‑B selectivity. Although the target compound was not among the thirty tested, it shares the identical core pharmacophore (1,3,4‑oxadiazole‑2‑yl‑3‑phenylurea) and differs only in the distal furan substituent. Literature precedent further indicates that oxadiazole rings bearing a urea moiety support productive binding orientation within the MAO‑B active site [2]. By class‑level inference, the target compound is predicted to exhibit MAO‑B inhibitory activity within a comparable low‑micromolar to sub‑micromolar range, with selectivity over MAO‑A anticipated. Direct experimental confirmation is required.

MAO-B inhibition neurodegenerative disease enzyme assay

Anticancer Activity: Preliminary Data Suggesting Sub‑Micromolar Cytotoxicity in HeLa and MCF‑7 Cell Lines for the Furan‑Containing Chemotype

Vendor‑aggregated in vitro data for structurally related furan‑containing oxadiazole‑phenylurea compounds indicate apoptotic induction in HeLa (cervical cancer) and MCF‑7 (breast cancer) cell lines, with reported IC₅₀ values spanning 0.37 µM to 7.91 µM . These values represent a therapeutic index potentially superior to sorafenib (a multi‑kinase inhibitor clinical comparator) in the same cell‑based assays. It must be emphasized that these data are from 'related compounds' and not from the target compound itself; the exact IC₅₀ of 1‑(5‑(2,5‑dimethylfuran‑3‑yl)‑1,3,4‑oxadiazol‑2‑yl)‑3‑phenylurea remains unpublished. However, given that the defining structural feature—the 2,5‑dimethylfuran‑3‑yl group—is present in the target compound and is absent in most comparator oxadiazole‑phenylurea analogs, procurement of this specific chemotype is warranted to enable head‑to‑head anticancer profiling against matched analogs (e.g., benzyl, methyl, or dimethoxyphenyl variants).

anticancer cytotoxicity apoptosis

Chemical Purity Specification: Guaranteed ≥95% Purity as a Procurement Quality Baseline Versus Unspecified Analogs

The commercial specification for 1‑(5‑(2,5‑dimethylfuran‑3‑yl)‑1,3,4‑oxadiazol‑2‑yl)‑3‑phenylurea includes a minimum purity of 95% as determined by HPLC or equivalent analytical methodology . This specification meets or exceeds the typical research‑grade standard for early‑stage screening compounds. In contrast, several structurally similar oxadiazole‑phenylurea analogs available from the same supply chain are offered without an explicit purity guarantee, leaving procurement decisions vulnerable to batch‑to‑batch variability that can confound biological assay reproducibility. For laboratories planning SAR expansion or in vivo pharmacokinetic studies, a documented purity specification of ≥95% reduces the risk of interpreting impurity‑driven assay artifacts as genuine biological activity.

quality control purity procurement specification

Recommended Application Scenarios for 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea Based on Verified Evidence


Structure–Activity Relationship (SAR) Expansion of MAO‑B Selective Inhibitors

Use the target compound as the furan‑substituted member of a congeneric series (methyl, benzyl, dimethoxyphenyl, 2,5‑dimethylfuran‑3‑yl) to systematically probe how the heteroaryl substituent at the oxadiazole 5‑position modulates MAO‑B potency and isoform selectivity. The class‑level IC₅₀ benchmark of 0.039–0.066 µM [1] provides a quantitative reference for evaluating whether the 2,5‑dimethylfuran group enhances or diminishes activity relative to the published chloro‑phenylurea leads.

In Vitro Anticancer Profiling Against HeLa and MCF‑7 Panels with Matched Analog Controls

Procure the target compound alongside 1‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)‑3‑phenylurea and 1‑(5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)‑3‑phenylurea to conduct head‑to‑head cytotoxicity assays. The existing related‑compound IC₅₀ range of 0.37–7.91 µM against HeLa and MCF‑7 cells establishes the expected activity window; testing all analogs under identical conditions will isolate the contribution of the 2,5‑dimethylfuran‑3‑yl motif to potency and therapeutic index.

Metabolic Stability and Permeability Screening for CNS Drug Candidate Triage

Given the oxadiazole scaffold's recognized metabolic stability and the urea moiety's capacity for target‑site hydrogen bonding [2], the target compound is a rational candidate for parallel artificial membrane permeability assay (PAMPA) and liver microsome stability screening. Comparing its intrinsic clearance and effective permeability with the benzyl and dimethoxyphenyl analogs will quantify the impact of the dimethylfuran group on ADME properties, informing go/no‑go decisions for in vivo CNS pharmacokinetic studies.

Quality‑Controlled Procurement for High‑Throughput Screening Library Expansion

The documented ≥95% purity specification makes this compound suitable for inclusion in diversity‑oriented screening libraries where compound integrity is paramount. Unlike several structural analogs that lack explicit purity guarantees, the target compound offers procurement teams a verifiable quality benchmark, reducing the likelihood of false positives arising from impurity‑driven assay interference in automated HTS campaigns.

Quote Request

Request a Quote for 1-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.